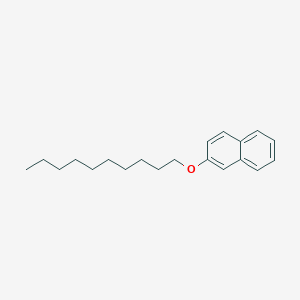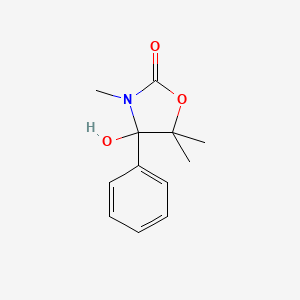
4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one is an organic compound known for its unique structural features and diverse applications in various scientific fields This compound belongs to the class of oxazolidinones, which are characterized by a five-membered ring containing oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylglycine with acetone in the presence of a suitable catalyst to form the oxazolidinone ring. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher quantities of the desired product. The use of automated systems and advanced catalysts can further optimize the production process.
化学反応の分析
Types of Reactions: 4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of phenyl alcohols or amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the hydroxy and phenyl groups enhances its binding affinity and specificity towards these targets.
類似化合物との比較
- 4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
Comparison: While these compounds share some structural similarities, 4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone ring and the phenyl group
特性
CAS番号 |
61031-52-5 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC名 |
4-hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-11(2)12(15,13(3)10(14)16-11)9-7-5-4-6-8-9/h4-8,15H,1-3H3 |
InChIキー |
JPNNDFCBNVOBDW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N(C(=O)O1)C)(C2=CC=CC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


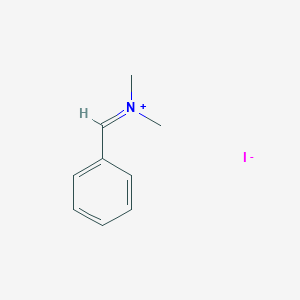


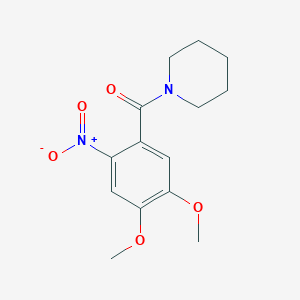
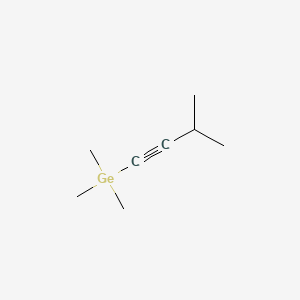
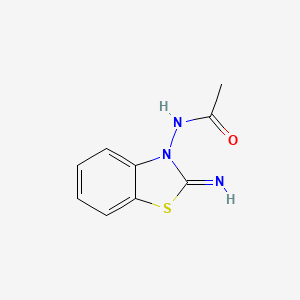
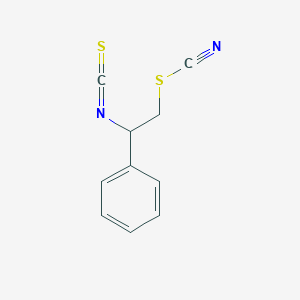
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)

![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)
![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)
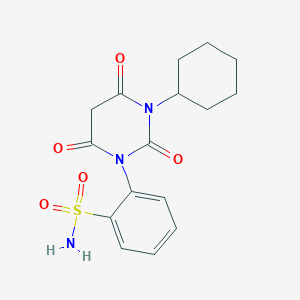
![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)
